Linoleoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Function
Linoleoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Function
Introduction
Linoleoylcarnitine is a long-chain acylcarnitine, an ester of the essential nutrient L-carnitine and the polyunsaturated fatty acid, linoleic acid. As a key intermediate in cellular metabolism, linoleoylcarnitine plays a critical role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This guide provides an in-depth exploration of the biochemical and structural properties of linoleoylcarnitine, its metabolic significance, and its emerging roles in various physiological and pathophysiological states. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive technical resource.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical nature of linoleoylcarnitine is fundamental to appreciating its biological function and for the development of analytical and therapeutic strategies.
Chemical Structure
Linoleoylcarnitine is an amphipathic molecule, possessing both a hydrophilic quaternary ammonium head group from the L-carnitine moiety and a long, hydrophobic acyl chain from linoleic acid.
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IUPAC Name: (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate[1]
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Chemical Formula: C₂₅H₄₅NO₄[1]
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Molecular Weight: 423.6 g/mol [1]
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SMILES: CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C[1]
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InChI: InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1[1]
Physicochemical Properties
The physicochemical properties of linoleoylcarnitine are crucial for its biological transport, interaction with enzymes, and for the development of analytical methods.
| Property | Value/Description | Source |
| XLogP3 | 7.2 | [1] |
| pKa (predicted) | ~3.8 (for the carboxylic acid group) | General L-carnitine data |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide (DMF). Limited solubility in aqueous solutions. | [2] |
The high XLogP3 value indicates a significant lipophilic character, which is expected due to the long linoleic acid chain. This property dictates its association with cellular membranes and lipid-binding proteins. The pKa of the carboxylic acid group is similar to that of L-carnitine, indicating that it will be deprotonated at physiological pH, contributing to the zwitterionic nature of the molecule.
Biochemical Synthesis and Metabolism
Linoleoylcarnitine is not directly synthesized in a de novo pathway but is formed through the esterification of L-carnitine with linoleoyl-CoA. This reaction is a key step in the transport of linoleic acid into the mitochondria.
Biosynthesis of L-Carnitine
The biosynthesis of L-carnitine is a multi-step enzymatic process that occurs in the liver, kidneys, and brain from the essential amino acids lysine and methionine.[3] The pathway involves four key enzymes: Nε-trimethyllysine hydroxylase, 3-hydroxy-Nε-trimethyllysine aldolase, 4-N-trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase.[4]
Formation of Linoleoylcarnitine: The Carnitine Shuttle
The primary mechanism for the formation of linoleoylcarnitine is through the action of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is catalyzed by a family of enzymes known as carnitine palmitoyltransferases (CPTs).[5]
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Activation of Linoleic Acid: In the cytoplasm, linoleic acid is first activated to its coenzyme A (CoA) ester, linoleoyl-CoA, by the enzyme acyl-CoA synthetase.
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CPT1-Mediated Esterification: At the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the linoleoyl group from linoleoyl-CoA to L-carnitine, forming linoleoylcarnitine and releasing free CoA.[5]
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Translocation: Linoleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[5]
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CPT2-Mediated Re-esterification: In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the linoleoyl group from linoleoylcarnitine back to CoA to reform linoleoyl-CoA. The regenerated L-carnitine is then transported back to the cytoplasm by CACT.
The reformed linoleoyl-CoA in the mitochondrial matrix is now available for β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.
Diagram: The Carnitine Shuttle and Formation of Linoleoylcarnitine
Sources
- 1. Linoleoylcarnitine | C25H45NO4 | CID 6450015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
